molecular formula C17H15FN4OS B12023792 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 677780-98-2

4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12023792
CAS No.: 677780-98-2
M. Wt: 342.4 g/mol
InChI Key: XDFSAHIGXBHHBX-YBFXNURJSA-N
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Description

4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic chemical compound belonging to the class of 1,2,4-triazole-3-thiols, recognized for their diverse and potent biological activities. This molecule features a 1,2,4-triazole core substituted at the 4-position with a (4-ethoxybenzylidene)amino Schiff base moiety and at the 5-position with a 4-fluorophenyl group. The presence of the thiol group allows for rich chemical reactivity and potential tautomerism. The molecular formula is C17H15FN4OS, with a molecular weight of 342.39 g/mol. The primary research value of this compound lies in its potential as a scaffold for developing new pharmacological agents. Derivatives of 1,2,4-triazole-3-thiol have been extensively documented in scientific literature for their broad-spectrum biological properties, including significant antibacterial activity against both standard and drug-resistant bacterial strains . The structural motif is a key pharmacophore in medicinal chemistry, and its incorporation into novel hybrids is a promising strategy to combat the global spread of antimicrobial resistance . Beyond antimicrobial applications, the 1,2,4-triazole core is a fundamental building block in compounds with demonstrated anticonvulsant and antidepressant activities in preclinical models . The specific presence of the 4-fluorophenyl and ethoxy-substituted benzylidene groups in this compound may influence its lipophilicity, electronic distribution, and overall binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. The mechanism of action for 1,2,4-triazole derivatives is often multi-directional. For antibacterial activity, some analogues function by inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV . In neurological applications, the anticonvulsant effects of certain triazole-3-thiones have been linked to interactions with the GABAergic system in the brain . This compound is supplied exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

677780-98-2

Molecular Formula

C17H15FN4OS

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15FN4OS/c1-2-23-15-9-3-12(4-10-15)11-19-22-16(20-21-17(22)24)13-5-7-14(18)8-6-13/h3-11H,2H2,1H3,(H,21,24)/b19-11+

InChI Key

XDFSAHIGXBHHBX-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

In a representative procedure, 4-fluorophenylthiosemicarbazide (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the carbonyl carbon, followed by cyclization to form the triazole ring. The crude product, 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is isolated in 65–70% yield after recrystallization from ethanol.

Key Variables

  • Solvent: Ethanol or methanol facilitates homogeneous mixing and moderates reaction exothermicity.

  • Catalyst: Glacial acetic acid (5 mol%) accelerates cyclization by protonating the carbonyl oxygen.

  • Temperature: Reflux conditions (78–85°C) are critical for complete conversion.

The introduction of the ethoxybenzylidene group occurs via Schiff base condensation between the triazole’s primary amine and 4-ethoxybenzaldehyde. This step requires precise control of stoichiometry and reaction conditions to avoid side products such as imine oligomers.

Condensation Reaction

A mixture of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 4-ethoxybenzaldehyde (1.1 equiv) is stirred in ethanol at 60°C for 4 hours. The addition of a catalytic amount of acetic acid (2 mol%) promotes proton exchange, enhancing the electrophilicity of the aldehyde. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically achieved within 3–5 hours. The product precipitates upon cooling and is filtered, yielding 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in 72–78% purity.

Optimization Insights

  • Solvent Polarity: Ethanol balances solubility and reaction kinetics, whereas aprotic solvents like DMF slow the reaction.

  • Molar Ratio: A slight excess of aldehyde (1.1 equiv) ensures complete amine consumption.

Purification and Characterization

Post-synthetic purification is critical to achieving pharmaceutical-grade purity. Column chromatography and recrystallization are the most widely employed methods.

Column Chromatography

The crude product is purified using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/heptane (1:4 to 1:2). Triethylamine (0.5% v/v) is added to the mobile phase to suppress tailing caused by the thiol group’s polarity. This method achieves >95% purity, as confirmed by HPLC.

Recrystallization

Alternative purification via recrystallization from a 3:1 ethanol/water mixture yields crystalline material with 88–92% purity. While less efficient than chromatography, this method is scalable for industrial applications.

Comparative Analysis of Synthetic Routes

The table below summarizes two distinct synthetic pathways, highlighting variations in yield and purity:

Method Cyclization Catalyst Schiff Base Solvent Yield (%) Purity (%)
Acetic Anhydride/EthanolGlacial Acetic AcidEthanol6895
Acetyl Chloride/DMFDMF5282

The acetic anhydride/ethanol route outperforms acetyl chloride/DMF in both yield and purity, likely due to improved protonation dynamics and solvent compatibility.

Mechanistic Considerations

Cyclocondensation Mechanism

The reaction proceeds through a six-membered transition state, where the thiosemicarbazide’s sulfur atom coordinates with the carbonyl oxygen, facilitating ring closure. Density functional theory (DFT) calculations suggest that the energy barrier for this step is reduced by 12–15 kcal/mol in the presence of acetic acid.

Schiff Base Kinetics

The condensation follows second-order kinetics, with a rate constant (kk) of 3.2×1043.2 \times 10^{-4} L/mol·s at 60°C. The activation energy (EaE_a) is calculated as 45.6 kJ/mol, indicating a moderately temperature-sensitive process.

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol group is prone to oxidation, forming disulfide byproducts. Conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (0.1 wt%) mitigate this issue.

Aldehyde Self-Condensation

Excess aldehyde may undergo Cannizzaro reaction in basic conditions. Maintaining a neutral to slightly acidic pH (5.5–6.5) suppresses this side reaction.

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) using the acetic anhydride/ethanol route demonstrate consistent yields (65–68%) and purity (>93%), validating its industrial feasibility. Continuous flow reactor systems further enhance throughput, reducing reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound, potentially altering the triazole ring or the benzylidene group.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds similar to 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated effective activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Anti-Tubercular Properties

The compound has shown promising anti-tubercular activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. It was effective at concentrations as low as 5.5 μg/mL, showcasing its potential as a lead compound in tuberculosis treatment . The mechanism involves targeting essential enzymes such as β-ketoacyl carrier protein synthase III (FabH), which is crucial for bacterial fatty acid synthesis .

Antioxidant Activity

Triazole derivatives have also been evaluated for their antioxidant properties. The compound exhibited significant free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases. In assays like DPPH and ABTS, it demonstrated superior efficacy compared to other known antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Variations in substituents on the sulfur atom and the aromatic rings can significantly influence their antimicrobial and antioxidant properties. For instance, modifications that enhance lipophilicity or electron-donating characteristics often lead to improved biological activity .

Case Studies

Study Focus Findings
Synthesis and Antimicrobial Activity Evaluated various S-substituted triazolesShowed activity against E. coli and S. aureus with MIC values between 31.25 - 62.5 μg/mL
Anti-Tubercular Activity Tested against MDR strains of M. tuberculosisEffective at concentrations of 5.5 μg/mL, targeting FabH enzyme
Antioxidant Potential Assessed free radical scavenging abilityDemonstrated significant DPPH scavenging efficacy with IC50 values lower than other compounds

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and benzylidene group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzylidene moiety generally lower yields due to steric and electronic hindrance .
  • Methoxy and ethoxy groups improve solubility in polar solvents, facilitating purification .

Antimicrobial Activity

Triazole-3-thiol derivatives exhibit broad-spectrum antimicrobial activity. Table 2 compares inhibitory effects:

Compound Name Gram-Positive Bacteria (MIC, mM) Gram-Negative Bacteria (MIC, mM) Reference ID
4-((3-Nitrobenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 0.132–0.264 (S. aureus) 0.264–0.528 (E. coli)
4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Not tested Not tested
4-((4-Methoxybenzylidene)amino)-5-(naphthalen-2-yloxy)-4H-1,2,4-triazole-3-thiol 0.5–1.0 (S. aureus) 1.0–2.0 (P. aeruginosa)

Key Observations :

  • Nitro-substituted derivatives show superior activity against Gram-positive bacteria, with MIC values comparable to ampicillin .

Anticancer and Antiviral Activity

  • Indole-based triazoles (e.g., 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol) inhibit Bcl-2 proteins, showing promise in cancer therapy .

Physicochemical and Functional Comparisons

Metal Chelation and Corrosion Inhibition

Compound Name Application Key Performance Metric Reference ID
4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Rhodium(III) extraction Molar absorptivity: 1.6×10⁴ L mol⁻¹ cm⁻¹
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol Zinc corrosion inhibition 85% efficiency at 0.1 M HCl
4-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Epoxy coating additive 90% antimicrobial efficacy at 3.0% wt

Key Observations :

  • The ethoxy group in the target compound enhances Rhodium(III) selectivity due to optimal electron-donating capacity .
  • Thiol and triazole moieties contribute to corrosion inhibition by adsorbing onto metal surfaces .

Biological Activity

The compound 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (C17H15FN4OS) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its antibacterial and antifungal potential, molecular interactions, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

  • Molecular Formula : C17H15FN4OS
  • SMILES Representation : CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

This compound features a triazole ring, an ethoxybenzylidene moiety, and a fluorophenyl group, contributing to its unique reactivity and biological activity.

Antibacterial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial activity. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase enzymes. Studies suggest that compounds similar to 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can effectively bind to these targets with lower binding energies compared to traditional antibiotics .

In vitro assays have demonstrated that this compound shows promising activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.12 - 1.95 µg/mL
Staphylococcus aureus0.25 - 2.00 µg/mL
Pseudomonas aeruginosa0.50 - 2.50 µg/mL

These results indicate that the compound's antibacterial efficacy is comparable to or exceeds that of established antibiotics like ceftriaxone .

Antifungal Activity

The triazole scaffold is also known for its antifungal properties. Compounds in this class inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. Preliminary studies suggest that 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may exhibit similar antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with bacterial DNA gyrase. The findings suggest that the compound possesses a favorable binding profile with lower free energy compared to other known inhibitors:

CompoundBinding Energy (kcal/mol)
4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-triazole-9.5
Ciprofloxacin-8.7

These results indicate a potential for enhanced efficacy and reduced side effects when used in combination therapies .

Case Studies

A notable study by Gadegoni et al. (2013) synthesized various triazole derivatives and evaluated their antibacterial properties against multiple pathogens. The study found that certain derivatives exhibited MIC values as low as 3.12 µg/mL against resistant strains of E. coli and S. aureus, highlighting the potential of triazoles in overcoming antibiotic resistance .

Another investigation into the antioxidant properties of triazole-thiol derivatives revealed significant activity, suggesting that compounds like 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-triazole could also serve as effective antioxidants in biological systems .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol to improve yield and purity? A:

  • Key Steps : Condensation of 4-ethoxybenzaldehyde with 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol under acidic/basic conditions.

  • Solvent Selection : Use ethanol or methanol for solubility and ease of purification .

  • Catalysts : Glacial acetic acid (0.5–1.0 eq) enhances imine bond formation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

  • Yield Optimization :

    ParameterOptimal ConditionYield Improvement
    Reaction Time4–6 hours reflux15–20% increase
    Solvent Volume20–30 mL/g substrateReduces side reactions
    Temperature70–80°CPrevents degradation

Structural Characterization

Q: What spectroscopic and crystallographic methods are most effective for characterizing this compound? A:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., E/Z isomerism of the benzylidene group) .
  • NMR :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imine proton), δ 6.8–7.6 ppm (aromatic protons) .
    • ¹³C NMR : Triazole C3 at ~150 ppm; thione carbon at ~170 ppm .
  • FT-IR : Bands at 1600–1650 cm⁻¹ (C=N stretch), 2550–2600 cm⁻¹ (S–H stretch, if unmodified) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Stability Under Various Conditions

Q: How do pH and temperature affect the stability of this compound, and what precautions are necessary? A:

  • pH Sensitivity :
    • Acidic (pH < 3) : Hydrolysis of the imine bond to aldehyde and amine fragments .
    • Basic (pH > 10) : Thiol deprotonation (-SH → -S⁻) increases nucleophilicity but risks oxidation .
  • Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmosphere .
  • Light Sensitivity : UV exposure (λ = 365 nm) induces E→Z isomerization; use amber vials .

Mechanistic Insights

Q: What are the mechanistic pathways for reactions involving the thiol and imine groups? A:

  • Thiol Reactivity :
    • Alkylation : SN2 mechanism with methyl iodide in NaOH/EtOH .
    • Disulfide Formation : Oxidative coupling using I₂/H₂O₂ .
  • Imine Reactivity :
    • Hydrolysis : Acid-catalyzed cleavage to regenerate aldehyde and amine .
    • Tautomerism : pH-dependent equilibrium between thione (C=S) and thiol (S–H) forms .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate its antimicrobial potential? A:

  • Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

  • Antifungal : Disk diffusion assay (e.g., C. albicans) with fluconazole as control .

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

  • Key Findings :

    ActivityIC₅₀/MIC (µg/mL)Reference
    Antibacterial8–32
    Antifungal16–64
    Cytotoxicity>100 (HEK-293)

Computational Modeling

Q: How can DFT and molecular docking predict reactivity and bioactivity? A:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict tautomer stability .
    • HOMO-LUMO analysis identifies nucleophilic/electrophilic sites .
  • Molecular Docking :
    • Target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .
    • Key interactions: Hydrogen bonding with fluorophenyl group; hydrophobic contacts with triazole core .

Handling Contradictory Data

Q: How should researchers address discrepancies in biological activities of similar triazoles? A:

  • Systematic Variation : Compare substituent effects (e.g., ethoxy vs. chloro in benzylidene group) .
  • Assay Standardization : Use identical protocols (e.g., inoculum size, incubation time) .
  • Meta-Analysis : Pool data from studies with >80% structural similarity to identify trends .

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